3-(3-Bromo-2,2-dimethylpropyl)thiophene
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Overview
Description
3-(3-Bromo-2,2-dimethylpropyl)thiophene is an organic compound with the molecular formula C9H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2,2-dimethylpropylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Major Products Formed
Substitution: Thiophene derivatives with various substituents replacing the bromine atom
Oxidation: Thiophene sulfoxides and sulfones
Reduction: 3-(2,2-Dimethylpropyl)thiophene
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: The compound can be used as a building block in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)thiophene depends on its specific application. In material science, its conductive properties arise from the delocalized π-electrons in the thiophene ring, which facilitate charge transport . In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler brominated thiophene derivative with similar reactivity but lacking the 2,2-dimethylpropyl group.
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative with a hexyl group, used in the synthesis of conductive polymers.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)thiophene is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its reactivity and physical properties. This structural feature may enhance its solubility and stability, making it a valuable compound for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C9H13BrS |
---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
YIXQSKHEGRHEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)CBr |
Origin of Product |
United States |
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